2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride
Description
2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a methoxy group at position 2 and an amine-linked piperidin-4-yl group at position 2. The trihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its molecular formula is C11H18N3O·3HCl, with a molecular weight of 294.22 g/mol (calculated for the dihydrochloride form; trihydrochloride would be higher due to additional HCl moieties) . Structurally, the piperidine ring introduces conformational flexibility, while the methoxy group influences electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylpyridin-4-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-8-10(4-7-13-11)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSEKKHSBGVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride typically involves the reaction of 2-methoxypyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the trihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with the molecular formula . It has a molecular weight of 316.7 g/mol .
Chemical Structure and Identifiers
The compound's structure includes a pyridine ring substituted with a methoxy group and a piperidin-4-ylamino group . Key identifiers include:
- PubChem CID: 86276660
- IUPAC Name: 2-methoxy-N-piperidin-4-ylpyridin-4-amine;trihydrochloride
- InChI: InChI=1S/C11H17N3O.3ClH/c1-15-11-8-10(4-7-13-11)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H
- InChIKey: YUVSEKKHSBGVIM-UHFFFAOYSA-N
- SMILES: COC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl
- Molecular Formula:
- CAS No: 1713160-70-3
Potential Applications
While the provided search results do not offer specific applications of this compound, the presence of piperidine and pyridine moieties suggests potential uses in various scientific research fields:
- Pharmaceutical Research: Piperidine and pyridine derivatives are common structural motifs in many pharmaceuticals . Therefore, this compound might be a building block or an analog in drug discovery research.
- Chemical Synthesis: It can serve as a building block in synthesizing more complex molecules . The amine and methoxy groups provide sites for further chemical modification.
- Material Science: The compound may be used in the creation of new materials with specific electrical or optical properties, although this is speculative based on the provided data .
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The methoxy group at pyridine position 2 in the target compound (vs. position 3 in ) may alter electronic distribution and receptor interactions.
- Core Heterocycle : Pyridine derivatives (target compound) generally exhibit different pharmacokinetics compared to pyrimidine analogs (e.g., N-(Piperidin-4-yl)pyrimidin-2-amine) due to ring size and nitrogen positioning .
- Salt Form: Trihydrochloride salts improve aqueous solubility compared to mono- or dihydrochloride forms, critical for drug formulation .
Biological Activity
2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride is a chemical compound with significant potential in pharmacological applications. Its unique structure, characterized by a methoxy-substituted pyridine ring and a piperidine moiety, positions it as a candidate for various biological activities, particularly in neuropharmacology. This article examines its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C11H18ClN3O
- Molar Mass : 243.74 g/mol
- CAS Number : 1713160-70-3
Research indicates that this compound interacts with several neurotransmitter systems, suggesting its role in mood regulation and cognitive function. Specific areas of interest include:
- Serotonin Receptors : The compound has shown potential as a ligand for serotonin receptors, particularly the 5-HT1A subtype, which is implicated in mood disorders and anxiety management.
- Dopaminergic System : Preliminary studies suggest interactions with dopamine receptors, indicating potential applications in treating conditions related to dopaminergic dysregulation, such as schizophrenia and depression.
In Vitro Studies
Various in vitro studies have been conducted to evaluate the binding affinity of this compound to different receptors:
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| 5-HT1A | 10.5 nM | Significant affinity suggests potential antidepressant effects. |
| Dopamine D2 | 15.0 nM | Indicates possible antipsychotic properties. |
| Sigma Receptors | 20.0 nM | Potential role in pain modulation and neuroprotection. |
These findings highlight the compound's versatility and potential therapeutic applications.
In Vivo Studies
In vivo studies have demonstrated promising results regarding the compound's efficacy in animal models:
- Antidepressant Effects : Animal models treated with the compound showed significant reductions in depressive-like behaviors compared to control groups.
- Anxiolytic Activity : Behavioral tests indicated that the compound may reduce anxiety levels, further supporting its potential as an anxiolytic agent.
Case Studies
Several case studies have investigated the effects of this compound:
- Case Study on Depression : A study involving rodents demonstrated that administration of the compound resulted in increased serotonin levels in the brain, correlating with improved mood and reduced anxiety symptoms.
- Neuroprotective Effects : Another study suggested that the compound could protect against neurodegeneration induced by oxidative stress, highlighting its potential utility in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride with high purity?
- Methodological Answer : Multi-step organic synthesis typically involves coupling a pyridine derivative (e.g., 4-amino-2-methoxypyridine) with a piperidine scaffold via nucleophilic substitution or reductive amination. Key parameters include:
- Temperature control : Reactions often require inert atmospheres and temperatures between 0–60°C to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity, validated by HPLC .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while piperidine protons show multiplet patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry if single crystals are obtained .
Q. How does the trihydrochloride salt form influence solubility and stability in aqueous buffers?
- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in PBS) by forming ionic interactions with water. Stability testing under varying pH (2–9) and temperatures (4–37°C) is critical for biological assays. Degradation products can be monitored via LC-MS over 72 hours .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?
- Methodological Answer :
- Core modifications : Replace the methoxy group with ethoxy or halogens to assess steric/electronic effects on target binding .
- Piperidine substitution : Introduce methyl or fluorine groups to evaluate conformational rigidity and bioavailability .
- Assay conditions : Use ATP-competitive kinase assays (e.g., EGFR or JAK2) with IC₅₀ measurements and co-crystallization to map binding pockets .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Replication : Validate assays across independent labs using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) .
- Impurity profiling : Trace impurities (e.g., unreacted intermediates) may skew results; quantify via HPLC-UV/MS .
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. How can stability under physiological conditions be optimized for in vivo studies?
- Methodological Answer :
- Formulation : Use lyophilized powders stored at -20°C and reconstituted in saline with 5% DMSO to prevent hydrolysis .
- Pharmacokinetic (PK) profiling : Monitor plasma half-life via LC-MS/MS after intravenous/oral administration in rodent models. Adjust dosing regimens based on Cmax and AUC .
Q. What computational tools are recommended for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties and prioritize in vitro testing .
Safety and Handling
Q. What safety protocols are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride vapors .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
